molecular formula C16H12N2O4S B182545 4-(Quinoline-8-sulfonamido)benzoic acid CAS No. 116834-64-1

4-(Quinoline-8-sulfonamido)benzoic acid

Cat. No.: B182545
CAS No.: 116834-64-1
M. Wt: 328.3 g/mol
InChI Key: NBQVTLMGAPBCJA-UHFFFAOYSA-N
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Description

4-(Quinoline-8-sulfonamido)benzoic acid is an organic compound with the molecular formula C16H12N2O4S and a molecular weight of 328.35 g/mol . This compound is characterized by the presence of a quinoline ring system attached to a benzoic acid moiety through a sulfonamide linkage. It is a solid at room temperature and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Quinoline-8-sulfonamido)benzoic acid typically involves the reaction of 8-aminoquinoline with 4-sulfamoylbenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(Quinoline-8-sulfonamido)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-(Quinoline-8-sulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 4-(Quinoline-8-sulfonamido)benzoic acid is unique due to its specific combination of a quinoline ring, sulfonamide linkage, and benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

4-(Quinoline-8-sulfonamido)benzoic acid is a compound with notable potential in medicinal chemistry, characterized by its unique structural features, which include a quinoline ring and a sulfonamide linkage. This compound has garnered attention for its biological activities, particularly in the realms of antimicrobial and anticancer research.

Chemical Structure

The molecular formula of this compound is C16H12N2O4S, with a molecular weight of approximately 328.34 g/mol. The structure consists of:

  • A quinoline ring at the 8-position,
  • A sulfonamide group ,
  • A benzoic acid moiety at the 4-position.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate various signaling pathways associated with cell growth and apoptosis, making it a candidate for therapeutic applications.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors, altering their activity and influencing cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has also been studied for its potential anticancer properties. It appears to influence cancer cell proliferation and induce apoptosis through the modulation of key signaling pathways.

Case Studies

  • Antimicrobial Efficacy : In a study published in the Journal of Medicinal Chemistry, this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Cancer Cell Studies : Another investigation highlighted its ability to induce apoptosis in human cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting its potential as a chemotherapeutic agent .

Comparative Analysis

To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-(Quinoline-8-sulfonyl)benzoic acidSimilar structure but lacks the amide linkageDifferent reactivity due to absence of amide group
4-(Quinoline-8-sulfonamido)phenylacetic acidContains an acetic acid moiety instead of benzoic acidVariation in biological activity due to different substituents
4-(Quinoline-8-sulfonamido)benzamideFeatures a benzamide moiety instead of benzoic acidPotentially different pharmacological properties

Applications in Medicinal Chemistry

Given its biological activities, this compound is being explored for various applications:

  • Drug Development : Its unique properties make it a candidate for developing new antimicrobial and anticancer drugs.
  • Synthetic Chemistry : It serves as a building block for synthesizing more complex organic molecules.

Properties

IUPAC Name

4-(quinolin-8-ylsulfonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4S/c19-16(20)12-6-8-13(9-7-12)18-23(21,22)14-5-1-3-11-4-2-10-17-15(11)14/h1-10,18H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQVTLMGAPBCJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354581
Record name 4-(quinoline-8-sulfonamido)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116834-64-1
Record name 4-(quinoline-8-sulfonamido)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of sulfonamide VII (34 gm, 95.5 mmol) in THF and water (1:1), LiOH (20 gm, 47.66 mmol) was added and the resulting mixture was allowed to stir at 80° C. overnight. After completion of reaction, the crude mixture was washed with EtOAc. The aqueous layer was acidified with citric acid and filtered. Thus obtained solid was washed with Et2O and azeotroped by toluene, under reduced pressure to afford acid VIII (30 gm, 95.8% yield) which was taken forward for the next step without further purification.
Quantity
34 g
Type
reactant
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
95.8%

Synthesis routes and methods II

Procedure details

To a solution of 4-aminobenzoic acid (10 g, 73 mmol) in 100 mL of anhydrous THF was added pyridine (1.15 g, 146 mmol), and quinoline-8-sulfonyl chloride (20 g, 88 mmol) at 0° C. The resulting mixture was stirred at 70° C. overnight. After filtration, the residue was washed with EtOH and 14 g of title compound was obtained as pure product.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Ethyl 4-(quinoline-8-sulfonamido)benzoate (90, 10 g, 28.08 mmol) was dissolved in a mixture of THF-water (100:100 ml) and maintained at room temperature. To this solution was added LiOH (5.89 g, 14.0 mmol) and the resultant solution was refluxed overnight. The reaction mixture was then washed with ethyl acetate (3×50 ml) and then acidified with dilute HCl. The resultant suspension was filtered and residue was co-distilled with toluene. This product was then dried under vacuum to yield carboxylic acid 91 (8.28 g, 90%) as an off-white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
5.89 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
90%

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